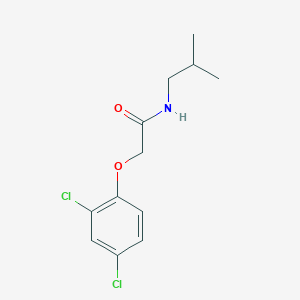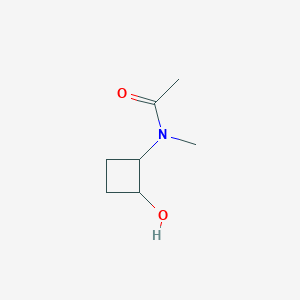
2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide, also known as propanil, is a herbicide that is widely used in agriculture to control weeds in rice fields. It was first introduced in the 1950s and has since become one of the most commonly used herbicides worldwide. Propanil is a member of the acetanilide family of herbicides, which are known for their ability to inhibit photosynthesis in plants.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide involves the inhibition of photosynthesis in plants. Specifically, this compound blocks the transfer of electrons in the photosynthetic electron transport chain, which leads to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
Propanil has been shown to have a number of biochemical and physiological effects on plants. These include the inhibition of photosynthesis, the disruption of cell membranes, and the inhibition of protein synthesis. Propanil has also been shown to have a negative impact on soil microorganisms, which can lead to a decrease in soil fertility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanil is a widely used herbicide, and as such, there is a large body of research on its properties and effects. This makes it a useful tool for studying the impact of herbicides on plants and the environment. However, 2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide is also known to have a number of limitations, including its high toxicity to non-target organisms and its potential to accumulate in soil and water.
Direcciones Futuras
There are a number of future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide and its impact on the environment. One area of interest is the development of more environmentally friendly herbicides that can effectively control weeds without harming non-target organisms. Another area of interest is the development of new strategies for managing weeds in rice fields, such as the use of cover crops or the integration of livestock grazing. Finally, there is a need for further research on the long-term effects of this compound on soil health and fertility, as well as its potential impact on human health.
Métodos De Síntesis
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide involves the reaction of 2,4-dichlorophenol with isobutylamine to form 2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)amine. This intermediate is then acetylated with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
Propanil has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds in rice fields, including barnyardgrass, watergrass, and sedges. Propanil is also used in combination with other herbicides to enhance its effectiveness.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-8(2)6-15-12(16)7-17-11-4-3-9(13)5-10(11)14/h3-5,8H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTNDJZDLNAWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2787131.png)


![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2787136.png)
![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2787139.png)

![(E)-2-(benzylsulfonyl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2787142.png)
![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2787145.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787147.png)


![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787150.png)

